pppApG

Description

General Biological Significance of Dinucleotides

Dinucleotides are more than just simple precursors for larger nucleic acid polymers. They participate in a wide array of biological activities, acting as signaling molecules, regulators of enzyme activity, and intermediates in metabolic pathways. For instance, adenine (B156593) dinucleotides like Ap3A, Ap4A, Ap5A, and Ap6A are stored in secretory granules of various cell types and exert diverse biological effects upon release into the extracellular space. nih.gov These molecules can influence processes such as platelet activation and vasotone. nih.gov

The distribution of dinucleotides within genomes is also non-random and can have biological implications for regulation. biorxiv.orgresearchgate.net Studies on dinucleotide distributions have revealed correlations with genomic functions and have shown that their organization can be species-specific. biorxiv.orgresearchgate.net Furthermore, dinucleotides can serve as simplified models for studying complex DNA dynamics, such as base stacking and unstacking, which are essential for processes like DNA "breathing" and protein-DNA interactions. oup.com

Overview of pppApG's Roles in Molecular Biology

This compound plays a notable role as an initiator and intermediate in the replication of certain RNA viruses, particularly influenza virus. It serves as a starting product for the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA). medchemexpress.cnebiohippo.com The influenza virus RNA polymerase utilizes this compound to initiate the synthesis of new viral RNA strands. nih.govmicrobiologyresearch.org

Beyond its role in viral replication, this compound is also implicated in host innate immune responses. It is considered a potential endogenous metabolite in pathways involving cyclic dinucleotides, which are important signaling molecules in immunity. biolog.de For example, this compound has been reported as a linear intermediate in the enzymatic production of 3',3'-cGAMP by bacterial enzymes like DncV from Vibrio cholerae. biolog.deuni-muenchen.de While 2',3'-cGAMP is a key second messenger in the mammalian cGAS-STING pathway, which senses cytosolic DNA, this compound's direct role in activating this specific pathway in mammalian systems appears limited, with studies indicating that human STING does not bind pppG(2',5')pA at certain concentrations. biolog.dewikipedia.org However, the broader context of this compound as an intermediate in cyclic dinucleotide synthesis highlights its connection to innate immune signaling. biolog.de

Research findings indicate that the synthesis of this compound is a critical initial step in influenza virus replication. nih.govoup.com The influenza virus RNA polymerase initiates de novo replication by synthesizing this compound using the viral RNA template. nih.govmicrobiologyresearch.orgbiorxiv.org This process can occur at the terminal end of the viral RNA template or internally, depending on the specific template (vRNA or cRNA) and the mechanism employed by the polymerase. nih.govbiorxiv.orgoup.comoup.com The synthesized this compound then serves as a primer for the elongation of the new RNA strand. nih.govoup.com

Studies investigating the influenza virus RNA polymerase have shown that the heterotrimeric complex is essential for the initiation of replication and the synthesis of this compound. microbiologyresearch.orgresearchgate.net Dimeric forms of the polymerase subunits did not show detectable this compound synthesis activity. microbiologyresearch.orgresearchgate.net This underscores the requirement for the complete polymerase complex for this initial step in replication. microbiologyresearch.org

Furthermore, this compound has been utilized in research to study the mechanisms of viral RNA synthesis and the activation of innate immune sensors like RIG-I. tum.descispace.comresearchgate.net While RIG-I is primarily activated by 5'-triphosphorylated double-stranded RNA, the initiation products of viral RNA synthesis, including this compound, can play a role in triggering or modulating this pathway. tum.denih.govresearchgate.netnih.govembopress.orgnih.gov

The role of this compound as a key intermediate in the synthesis of cyclic dinucleotides by bacterial enzymes also connects it to bacterial signaling and host-pathogen interactions. biolog.deuni-muenchen.deresearchgate.netfrontiersin.org These bacterial cyclic dinucleotides can be sensed by the mammalian innate immune system, triggering defense mechanisms. uni-muenchen.defrontiersin.org

The following table summarizes some key research findings related to this compound:

| Research Area | Key Finding Related to this compound | Source(s) |

| Influenza Virus Replication | Initiates synthesis of vRNA and cRNA. medchemexpress.cnebiohippo.com Synthesized by influenza virus RNA polymerase. nih.govmicrobiologyresearch.org Acts as a primer for elongation. nih.govoup.com Essential role of the heterotrimeric polymerase. microbiologyresearch.orgresearchgate.net | medchemexpress.cnebiohippo.comnih.govmicrobiologyresearch.orgoup.comoup.comresearchgate.net |

| Innate Immunity | Potential endogenous metabolite in cyclic dinucleotide pathways. biolog.de Linear intermediate in bacterial 3',3'-cGAMP synthesis. biolog.deuni-muenchen.de Used in studies of RIG-I activation. tum.descispace.comresearchgate.net | biolog.deuni-muenchen.detum.descispace.comresearchgate.net |

| Cyclic Dinucleotide Synthesis (Bacterial) | Intermediate in the enzymatic production of 3',3'-cGAMP by bacterial DncV. biolog.deuni-muenchen.de | biolog.deuni-muenchen.de |

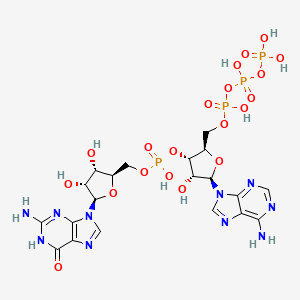

Structure

2D Structure

Properties

Molecular Formula |

C20H28N10O20P4 |

|---|---|

Molecular Weight |

852.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |

InChI Key |

DTYOICBSSHTIFB-INFSMZHSSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of Pppapg

De Novo Synthesis Pathways

The de novo synthesis of pppApG involves the formation of a phosphodiester bond between the first two initiating nucleotides without the requirement of a pre-existing primer. This process is primarily catalyzed by specific RNA polymerases.

Viral RNA Polymerase (RdRp) Mediated Formation

In many RNA viruses, particularly those with negative-sense RNA genomes like influenza virus, the viral RNA-dependent RNA polymerase (RdRp) is responsible for synthesizing new RNA molecules, including both viral RNA (vRNA) and complementary RNA (cRNA). The initiation of this synthesis often involves the formation of the this compound dinucleotide.

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: PB1, PB2, and PA. This complex is responsible for both the transcription of vRNA into mRNA and the replication of the viral genome, which involves the synthesis of cRNA from vRNA and new vRNA from cRNA mdpi.comnih.govnih.gov.

Initiation of Viral RNA (vRNA) Synthesis

Synthesis of new vRNA occurs using the cRNA as a template. For vRNA synthesis, the this compound dinucleotide is synthesized internally on the cRNA template, specifically at positions 4 and 5 of the 3' end. This internally synthesized dinucleotide then undergoes a realignment step to the 3' terminal residues (positions 1 and 2) of the cRNA template to allow for subsequent elongation and the production of a full-length vRNA copy mdpi.comoup.comasm.orgnih.gov. This "prime-realign" mechanism is crucial for ensuring the correct copying of the viral genome asm.orgbiorxiv.org.

Initiation of Complementary RNA (cRNA) Synthesis

The synthesis of cRNA, the intermediate replication product, takes place using the vRNA as a template. Unlike vRNA synthesis, cRNA synthesis is initiated de novo in a primer-independent manner at the 3' terminus of the vRNA segment mdpi.comoup.comfrontierspartnerships.org. It has been proposed that the influenza virus polymerase initially binds GTP, guided by the 3'-terminal penultimate C residue in vRNA. This is followed by the formation of a phosphodiester bond with ATP, directed by template position 1, which results in the initial synthesis of the this compound dinucleotide. This dinucleotide is then elongated by the polymerase frontierspartnerships.org.

Specificity of RdRp Subunits (PB1, PB2, PA) in this compound Production

The heterotrimeric influenza virus RdRp, consisting of the PB1, PB2, and PA subunits, is essential for the initiation of replication, including the synthesis of this compound. While early reports suggested that the PB1 subunit alone might be capable of producing short RNAs, current evidence indicates that efficient synthesis of this compound, the starting product for both vRNA and cRNA synthesis, requires the interaction of PB1 with both PA and PB2 nih.govtandfonline.com.

The PB1 subunit contains the conserved motifs characteristic of RNA-dependent RNA polymerases and is responsible for the catalytic activity of nucleotide addition nih.govfrontierspartnerships.org. The PB2 subunit is primarily known for its role in cap-snatching during transcription, where it binds to the 5' cap of host pre-mRNAs mdpi.comtandfonline.com. The PA subunit possesses endonuclease activity, also involved in cap-snatching mdpi.comtandfonline.com. However, the interaction and coordinated action of all three subunits are necessary for the de novo initiation of replication and the synthesis of the this compound dinucleotide microbiologyresearch.orgresearchgate.net.

Research findings suggest that the different structures of the vRNA and cRNA promoters can influence the binding properties of the RNA polymerase, thereby affecting the site of this compound synthesis initiation frontierspartnerships.orgnih.gov.

Data on the requirement of the trimeric complex for this compound synthesis:

| Polymerase Complex | Template | This compound Synthesis | Citation |

| Trimeric (PB1-PB2-PA) | vRNA | Detected | microbiologyresearch.orgresearchgate.net |

| Trimeric (PB1-PB2-PA) | cRNA | Detected | microbiologyresearch.orgresearchgate.net |

| PB1-PA dimer | vRNA | Not detected | microbiologyresearch.orgresearchgate.net |

| PB1-PA dimer | cRNA | Not detected | microbiologyresearch.orgresearchgate.net |

| PB1-PB2 dimer | vRNA | Not detected | microbiologyresearch.orgresearchgate.net |

| PB1-PB2 dimer | cRNA | Not detected | microbiologyresearch.orgresearchgate.net |

This data indicates that the complete heterotrimeric complex is required for the efficient de novo synthesis of this compound.

Template Requirements and Promoter Elements in Viral Systems

The synthesis of this compound by viral RdRp is highly dependent on specific template RNA sequences and promoter elements. In influenza viruses, the minimal vRNA and cRNA promoters are conserved sequences located at the 5' and 3' ends of the genome segments microbiologyresearch.org. These sequences are partially complementary and can form partially double-stranded structures frontierspartnerships.orgmicrobiologyresearch.org.

For vRNA synthesis (using a cRNA template), this compound is synthesized internally at positions 4 and 5 of the 3' end of the cRNA mdpi.comoup.comnih.gov. The subsequent realignment to positions 1 and 2 is crucial for elongation mdpi.comasm.orgnih.govnih.gov. Mutational analysis has shown that base-pairing between the second nucleotide of this compound (G) and the C residue at position 2 of the 3' end of the cRNA template is essential for elongation in vitro nih.gov.

For cRNA synthesis (using a vRNA template), initiation with this compound occurs terminally at the 3' end of the vRNA oup.comnih.govfrontierspartnerships.org. The polymerase is proposed to bind GTP directed by the penultimate C residue and ATP directed by template position 1 frontierspartnerships.org.

Differences in the vRNA and cRNA promoter structures can influence their binding to the RNA polymerase and, consequently, the site of this compound synthesis initiation frontierspartnerships.orgnih.gov.

Bacterial DNA Primase Mediated Synthesis

Bacterial DNA primases, such as the DnaG primase in Escherichia coli, are essential enzymes in DNA replication. They are responsible for synthesizing short RNA primers on single-stranded DNA templates, which are then elongated by DNA polymerases asm.orgacs.org. While the primary product of bacterial primase activity is a short RNA primer (typically 10-30 nucleotides), the initiation of this process involves the de novo synthesis of a dinucleotide, which can include this compound depending on the template sequence asm.orgacs.orgasm.org.

Bacterial primases initiate primer synthesis preferentially at specific recognition sequences on the DNA template asm.orgasm.org. For E. coli primase, a preferred initiation site is the sequence 5'-CTG-3' on the template DNA. Primer synthesis is initiated complementary to the middle nucleotide (T), and the third nucleotide (G) is required to support synthesis but is not copied into the primer asm.orgasm.org. This initiation event can lead to the synthesis of a this compound dinucleotide if the template sequence dictates the incorporation of A and G as the first two nucleotides asm.org.

Research on E. coli primase mutants has demonstrated that specific residues within the enzyme are crucial for different stages of primer synthesis, including the initial dinucleotide formation and subsequent elongation. For instance, a mutation at Lys241 in E. coli primase was found to impair elongation but still allow the synthesis of the this compound dimer on a suitable template, indicating its role in the catalytic center involved in elongation rather than initiation asm.org.

The ability of bacterial primase to synthesize this compound is thus dependent on both the enzyme's catalytic activity and the specific nucleotide sequence present at the initiation site on the DNA template. High concentrations of specific NTPs, such as GTP, can also influence the primase to synthesize this compound if the template allows for it nih.gov.

Generation as an Oligoribonucleotide Initiation Product

This compound serves as a common initiation product for the synthesis of RNA primers by DNA primases during DNA replication. unl.eduoup.com Primases are specialized RNA polymerases that synthesize short RNA molecules de novo on single-stranded DNA templates, providing the necessary 3'-hydroxyl group for DNA polymerases to begin elongation. unl.eduasm.org The synthesis of the initial dinucleotide, such as this compound, is often the rate-limiting step in primer synthesis. unl.eduacs.org

In Escherichia coli, primer synthesis is frequently initiated in vivo by this compound. oup.compitt.edu Bacteriophage T7 primase also rapidly synthesizes dinucleotides like this compound at certain template sequences before dissociating. nih.gov Similarly, the alpha protein of satellite phage P4, which possesses primase activity, generates di- to pentaribonucleotides, with this compound being the predominant product. nih.gov Influenza virus RNA polymerase also initiates RNA synthesis de novo with this compound at the 3' terminal end of the viral RNA (vRNA) template. oup.comfrontierspartnerships.org

Primase Recognition Sequences and Template Specificity

The initiation of this compound synthesis by primases is not random but is directed by specific sequences on the DNA template. For many primases, initiation occurs at specific template trinucleotides. nih.gov In E. coli, primase preferentially initiates primer synthesis opposite the thymine (B56734) in the trinucleotide d(CTG), leading to the synthesis of this compound. unl.eduoup.com Studies have shown that this trinucleotide initiation specificity is an intrinsic property of purified primase in vitro. unl.edu

However, the template specificity can vary among different primases. While some, like E. coli, T4, and T7 primases, initiate at specific trinucleotides, others, such as eukaryotic primases, exhibit minimal template specificity, primarily requiring a template pyrimidine (B1678525) to code for the 5'-terminal nucleotide of the primer. nih.gov Herpes primase, for instance, can initiate primer synthesis opposite any pair of template pyrimidines, but efficient elongation beyond a few nucleotides requires a 3'-G in the template sequence. nih.gov The sequences surrounding a potential initiation site can also influence primase initiation. nih.gov

Influence of Accessory Proteins (e.g., Helicases) on Primase Activity

Interactions with other proteins, particularly replicative helicases, significantly influence primase activity and initiation site selection in vivo. nih.gov Helicases are responsible for unwinding the DNA double helix, providing the single-stranded DNA template required by primase. unl.edu

Binding of the helicase to primase can dramatically stimulate primase activity, increase its affinity for single-stranded DNA and primer initiation sites, and enhance the rate of primer synthesis. nih.gov For example, E. coli primase (DnaG) binds to the replicative helicase (DnaB), and this interaction can increase primase activity by over 1000-fold compared to the isolated enzyme. nih.gov While Staphylococcus aureus helicase stimulates its cognate primase activity, it does not abolish the primase's initiation specificity for templates containing d(CTA) or d(TTA). asm.org

The interaction between primase and helicase can also influence the length of the synthesized primers and, in some cases, allow for more efficient de novo synthesis from non-preferred trinucleotides. nih.gov The interplay between helicase and primase is complex, and in some instances, eliminating helicase activity can even stimulate primase activity. nih.gov

Dinucleotide Cyclase (DncV/cGAS) Mediated Formation as a Linear Intermediate

Beyond its role in primer synthesis, this compound can also be formed as a linear intermediate during the synthesis of cyclic dinucleotides (CDNs) by certain nucleotidyltransferases, specifically those belonging to the cGAS/DncV-like family (CD-NTases). biolog.deresearchgate.netuni-muenchen.de

Involvement in Cyclic Dinucleotide (CDN) Synthesis (e.g., cGAMP)

CD-NTases catalyze the synthesis of various CDNs, which act as second messengers in diverse cellular processes, including innate immunity. researchgate.netnih.gov While the mammalian cyclic GMP-AMP synthase (cGAS) produces 2',3'-cGAMP through a pppG(2'–5')pA intermediate, the Vibrio cholerae dinucleotide cyclase (DncV) synthesizes 3',3'-cGAMP via a this compound intermediate. biolog.deuni-muenchen.denih.govbiolog.de

In the case of DncV, the enzyme binds ATP and GTP simultaneously in its active site. uni-muenchen.de The synthesis of 3',3'-cGAMP proceeds through a two-step mechanism where this compound is formed as a linear intermediate. biolog.deuni-muenchen.de This linear intermediate is then presumably retained and reoriented within the active site for the second reaction step, leading to cyclization and the formation of 3',3'-cGAMP. researchgate.netuni-muenchen.de Other bacterial CD-NTases have also been shown to bind this compound as a possible intermediate in the synthesis of cyclic trinucleotides. oup.com

Enzymatic Conditions and Cofactors for this compound Synthesis

The enzymatic synthesis of this compound is dependent on specific conditions and the presence of appropriate cofactors.

Role of Nucleotide Triphosphates (NTPs)

Nucleotide triphosphates (NTPs), specifically ATP and GTP, are the essential substrates for the enzymatic synthesis of this compound. acs.orgwikipedia.org Primases initiate primer synthesis by binding two NTPs to form a quaternary complex with the DNA template. nih.gov The concentrations of NTPs can significantly influence which initiation sites a primase uses. nih.gov For instance, when synthesizing either this compound or pppGpA, high concentrations of GTP will favor the synthesis of this compound. nih.gov

The binding affinities (KMs) for NTPs vary among different primases and templates, typically ranging from approximately 20 µM to 1 mM. nih.gov The initiation reaction, involving the binding of two NTPs, provides a catalytic advantage, particularly since initiation often involves purine (B94841) NTPs (ATP and GTP), which are generally present at higher cellular concentrations than pyrimidine NTPs. nih.gov

In the context of influenza virus RNA polymerase, high concentrations (>100 µM) of the initiating NTP (ATP) are required for de novo initiation of replication, which involves the synthesis of this compound. asm.org The polymerase is thought to initially bind GTP, directed by the template, followed by the binding of ATP and the formation of the phosphodiester bond to yield this compound. frontierspartnerships.orgasm.org

For CD-NTases like DncV, both ATP and GTP are required as substrates for the synthesis of cGAMP, with this compound forming as an intermediate. uni-muenchen.de Divalent cations, such as Mg²⁺ or Mn²⁺, are also crucial cofactors for the catalytic activity of CD-NTases, neutralizing the negative charge on the α-phosphate during the reaction. researchgate.netoup.com

Table 1: Enzymes Involved in this compound Synthesis and Related Processes

| Enzyme Class | Examples | Role in this compound Synthesis | Notes |

| DNA Primases | E. coli DnaG, T7 Primase, Herpes Primase | Synthesize this compound as an RNA primer initiation product. | Activity influenced by template sequence and accessory proteins. unl.edunih.gov |

| CD-NTases (cGAS/DncV-like) | V. cholerae DncV | Form this compound as a linear intermediate in CDN synthesis. | Specifically in the synthesis of 3',3'-cGAMP. biolog.deuni-muenchen.de |

| Viral RNA Polymerases | Influenza Virus RNA Polymerase | Initiate RNA synthesis with this compound (de novo initiation). | Occurs at specific sites on viral RNA templates. oup.comfrontierspartnerships.org |

Biological Functions and Functional Implications of Pppapg

Role in Viral Replication Mechanisms

In the context of viral replication, pppApG is particularly significant for viruses with RNA genomes, such as influenza virus. The viral RNA-dependent RNA polymerase (RdRp) utilizes this compound to initiate the synthesis of new RNA strands.

Initiation of Influenza Virus RNA Synthesis

Influenza A virus (IAV) possesses a segmented, negative-sense RNA genome. The viral RNA (vRNA) segments are replicated via a positive-sense complementary RNA (cRNA) intermediate. Both vRNA and cRNA synthesis are initiated de novo by the viral RdRp, with this compound often serving as the initial dinucleotide product frontierspartnerships.orgnih.govbiorxiv.orgasm.org. The trimeric influenza polymerase, composed of PB1, PB2, and PA subunits, is essential for this initiation microbiologyresearch.orgnih.gov.

The synthesis of this compound by the influenza virus RNA polymerase occurs in a primer-independent manner, meaning it does not require a pre-existing RNA molecule to begin synthesis, unlike the cap-snatching mechanism used for mRNA transcription frontierspartnerships.orgasm.orgnih.govnih.gov.

During the replication of vRNA to produce cRNA, primer-independent initiation typically occurs at the 3′ terminus of the vRNA template. The influenza virus RNA polymerase is proposed to initiate this compound synthesis by binding GTP, directed by the penultimate C residue at the 3′ end of the vRNA, followed by the addition of ATP templated by the 3′-terminal residue, giving rise to the this compound dinucleotide frontierspartnerships.orgnih.govasm.orgbiorxiv.org. This process is thought to involve the PB1 subunit's priming loop, which may stabilize the initiation complex biorxiv.orgbiorxiv.orgoup.commdpi.comnih.gov.

However, there is also a suggestion that initiation from the vRNA promoter might be directed by the second residue of the 3' end after the addition of a non-templated purine (B94841) residue to the 3' end of the vRNA template by a host ribonucleotidyltransferase frontierspartnerships.org.

In contrast to vRNA replication, the synthesis of vRNA from the cRNA template involves a distinct mechanism. Initiation of vRNA synthesis from the cRNA promoter occurs internally, specifically directed by nucleotides at positions 4 and 5 from the 3′ end of the cRNA template frontierspartnerships.orgnih.govasm.orgasm.orgnih.govbiorxiv.orgoup.comasm.orgmdpi.comresearchgate.net. The this compound dinucleotide is synthesized based on these internal template positions nih.govasm.orgasm.orgoup.comasm.org.

Following internal initiation, the nascent this compound dinucleotide and the template cRNA undergo a realignment step. The this compound product realigns to base pair with the 3′-terminal residues 1 and 2 of the cRNA template frontierspartnerships.orgnih.govasm.orgasm.orgbiorxiv.orgoup.comasm.orgresearchgate.net. This realignment is crucial for subsequent elongation to produce full-length vRNA nih.govasm.orgoup.comasm.orgmdpi.comresearchgate.net. The priming loop of PB1 is less critical for this internal initiation compared to terminal initiation on vRNA biorxiv.orgoup.comnih.gov.

The different initiation strategies employed on vRNA and cRNA promoters by the influenza virus RNA polymerase are considered novel and may contribute to maintaining genome integrity and controlling the levels of replication intermediates in infected cells nih.gov.

The influenza virus life cycle involves both transcription of vRNA into mRNA and replication of vRNA into cRNA and subsequently into new vRNA. The viral RdRp is responsible for both processes, but they are regulated differently frontierspartnerships.orgasm.orgnih.govmdpi.comoup.com. While mRNA transcription is primer-dependent, utilizing capped RNA fragments snatched from host mRNAs, replication is initiated de novo by this compound synthesis frontierspartnerships.orgasm.orgnih.govnih.gov.

Factors such as the concentrations of initiating nucleoside triphosphates (NTPs), the vRNA 5' end, and the polymerase itself can influence the balance between transcription and replication asm.orgnih.gov. Elevated concentrations of the RdRp can switch the polymerase activity towards replication nih.gov. The distinct initiation mechanisms involving this compound synthesis on vRNA and cRNA templates, along with the requirement for different template structures and potentially host factors, contribute to the complex regulation of the transcription-replication switch in influenza virus.

Internal Initiation and Realignment Mechanisms in cRNA Replication

Modulation of Viral Pathogenesis

While the primary role of this compound is in initiating viral RNA synthesis, the efficiency and specificity of its synthesis can indirectly impact viral pathogenesis. The accurate and timely replication of the viral genome is essential for productive infection and viral spread. Disruptions in the initiation process, including this compound synthesis or the subsequent realignment steps, could lead to the production of truncated or defective viral RNA molecules, potentially attenuating viral replication and pathogenesis asm.org.

Furthermore, the balance between transcription and replication, influenced by factors including the initiation mechanisms, can affect the levels of viral proteins and genomic RNA produced, thereby impacting the severity of infection nih.gov.

Function as an Initiation Product for DNA Replication Primers

Beyond its role in viral replication, this compound also serves as an initiation product for the synthesis of RNA primers during DNA replication in some biological systems. Primases, which are specialized RNA polymerases, synthesize short RNA primers on single-stranded DNA templates, and these primers are subsequently elongated by DNA polymerases to synthesize new DNA strands unl.edunih.govacs.orgwikipedia.org.

In certain cases, such as with the primase from Escherichia coli or bacteriophage P4, this compound is a predominant dinucleotide product synthesized during the initiation of primer synthesis unl.eduuniprot.orgembopress.org. This initiation often occurs at specific template sequences, such as the trinucleotide d(CTG) in the case of E. coli primase, where ATP initiates opposite the thymine (B56734), followed by the addition of GTP unl.edu.

The synthesis of these RNA primers, initiated by products like this compound, is a rate-limiting step in DNA replication and is tightly regulated unl.edu. The interaction of primase with other proteins, such as helicases, can significantly stimulate this activity nih.gov. The RNA primers are later removed and replaced with DNA wikipedia.org.

The ability of primases to initiate synthesis with specific dinucleotides like this compound highlights a conserved mechanism for initiating nucleic acid synthesis across different biological systems, although the specific enzymes and regulatory mechanisms involved can vary.

Primase-Dependent RNA Primer Synthesis in Prokaryotes

In prokaryotes, DNA replication is initiated by DNA-dependent RNA polymerases called primases. These enzymes synthesize short RNA molecules, known as primers, that provide the free 3'-hydroxyl group required by DNA polymerases to begin synthesizing new DNA strands flybase.orgwikipedia.orguni.lu. While primases can synthesize primers of varying lengths, the dinucleotide this compound is frequently reported as a predominant initial product, particularly by the Escherichia coli primase (DnaG) guidetopharmacology.orguni.lu.

The synthesis of RNA primers by primase typically occurs on a single-stranded DNA template wikipedia.org. For the E. coli primase, initiation often occurs opposite a specific trinucleotide sequence on the DNA template, such as d(CTG) uni.lu. In this context, ATP is frequently the initiating nucleotide, followed by the addition of GTP to form the this compound dinucleotide uni.lu. This dinucleotide then serves as the foundation upon which further ribonucleotides are added to elongate the RNA primer guidetopharmacology.orguni.lu. The rate-limiting step in this process is often the formation of the first phosphodiester bond, leading to the synthesis of the initial dinucleotide like this compound uni.lu.

Bacterial primases are essential for both the leading and lagging strands during DNA replication. On the lagging strand, where DNA synthesis is discontinuous, primase repeatedly synthesizes RNA primers to initiate the formation of Okazaki fragments wikipedia.orgguidetopharmacology.org. These RNA primers, including the initial this compound moiety, are later removed and replaced with DNA by DNA polymerase I, and the resulting DNA fragments are joined by DNA ligase flybase.orgwikipedia.orguni.lu.

Phage-Specific Replication Strategies Involving this compound

Bacteriophages, viruses that infect bacteria, often encode their own primases that are specifically adapted to their replication strategies within the host cell guidetopharmacology.org. These phage-encoded primases can exhibit distinct specificities and mechanisms compared to host primases.

A well-characterized example is the alpha protein of satellite phage P4 of Escherichia coli. This multifunctional protein acts as a DNA primase, a DNA helicase, and also specifically recognizes the P4 origin of replication guidetopharmacology.orgresearchgate.netscirp.org. The primase activity of the P4 alpha protein generates di- to pentaribonucleotides, with this compound being the predominant product synthesized on single-stranded DNA templates guidetopharmacology.orgresearchgate.net. This suggests a crucial role for this compound in initiating DNA replication during the P4 life cycle. The P4 alpha protein's ability to synthesize this compound on defined DNA oligonucleotide templates has been demonstrated in vitro guidetopharmacology.org.

Similarly, the primase of phage G4 is also known to synthesize this compound. This initiation event by the G4 primase occurs at specific sites on the phage genome, often involving unique hairpin structures at the replication origin uni.luscirp.org. The synthesis of this compound by phage primases highlights the conserved nature of this dinucleotide as a replication initiation signal in different genetic systems.

The reliance of phage replication on the synthesis of specific RNA primers, often initiated with this compound, underscores the critical role of this molecule in viral propagation and its potential as a target for antiviral strategies scirp.orgscirp.orgnih.gov.

Participation in Second Messenger Signaling Pathways

While cyclic dinucleotides (CDNs) like cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) are well-established bacterial second messengers involved in signal transduction and stress responses, the direct participation of this compound in these canonical bacterial second messenger signaling pathways as a signaling molecule itself is not widely documented in the provided search results nih.govresearchgate.netnih.govfishersci.at.

Indirect Links to Bacterial Stress Responses

Bacterial stress responses are complex networks regulated by various factors, including nucleotide second messengers like (p)ppGpp, c-di-AMP, and c-di-GMP nih.govresearchgate.netnih.govfishersci.at. These second messengers mediate adaptive changes in gene expression and cellular physiology in response to environmental challenges such as nutrient starvation, osmotic stress, and DNA damage researchgate.netnih.govfishersci.at.

Molecular Mechanisms and Interactions of Pppapg

Interactions with RNA Polymerases

pppApG serves as a key initiating dinucleotide for the RNA-dependent RNA polymerase (RdRp) of influenza A virus, marking the beginning of viral RNA (vRNA) and complementary RNA (cRNA) synthesis. tandfonline.comfrontierspartnerships.org This de novo initiation is a critical step in the influenza virus life cycle.

Binding to Active Sites and Conformational Changes

The influenza virus RdRp is a complex composed of three subunits: PB1, PB2, and PA. tandfonline.comfrontierspartnerships.org The catalytic core, residing within the PB1 subunit, contains conserved motifs essential for nucleotide polymerization. tandfonline.commdpi.com The process of this compound synthesis involves the binding of the initiating nucleotides, ATP and GTP, within the active site. biorxiv.orgnih.gov These nucleotides are precisely positioned through interactions with conserved amino acid residues and structural elements of the polymerase.

The formation of the initiation complex is contingent on the binding of the 3' end of the viral RNA template to the active site. frontierspartnerships.org Following template binding, the initiating nucleotides are recruited, leading to the formation of the first phosphodiester bond and the generation of the this compound dinucleotide. frontierspartnerships.org This binding and subsequent catalytic event can induce conformational changes within the polymerase. For instance, the closure of the active site upon incoming nucleotide binding is a prerequisite for efficient phosphoryl transfer in some viral RdRps, and interference with this conformational change can impede RNA synthesis. researchgate.net

Template-Dependent Initiation Complex Formation

The synthesis of this compound by influenza virus RdRp is strictly template-dependent. On the vRNA template, de novo initiation typically occurs at the 3' terminus, where this compound is synthesized by copying the penultimate C and terminal U residues (3'-UC-5'). frontierspartnerships.orgnih.gov Conversely, on the cRNA template, this compound initiation can take place internally, commonly at positions 4 and 5 from the 3' end. nih.govresearchgate.netbiorxiv.org

The formation of the template-dependent initiation complex is dictated by specific interactions between the polymerase and the viral RNA promoter regions. frontierspartnerships.org Variations in the secondary and tertiary structures of the vRNA and cRNA promoters significantly influence the preferred site of this compound initiation. frontierspartnerships.orgnih.gov This leads to distinct initiation strategies: terminal initiation on the vRNA promoter and internal initiation followed by a realignment step on the cRNA promoter. nih.govasm.orgasm.org

Priming Loop and Structural Elements in Initiation

A critical structural component facilitating de novo initiation in many RdRps, including that of influenza virus, is the priming loop. nih.govnih.gov This loop structure extends into the active site and serves as a platform for stacking interactions with the initiating nucleotide. nih.gov This stacking is crucial for correctly orienting the initiating NTP for the formation of the first phosphodiester bond with the second nucleotide. biorxiv.orgnih.gov

In the context of influenza virus RdRp, the priming loop is indispensable for terminal de novo initiation on the vRNA promoter. nih.govbiorxiv.orgasm.org However, internal initiation on the cRNA template appears to be less reliant on the integrity of the full priming loop. nih.gov The priming loop also contributes to the enzyme's ability to discriminate against double-stranded RNA, ensuring that only a single-stranded RNA terminus is positioned within the active site for initiation. nih.gov Structural analyses have elucidated the roles of specific residues within the priming loop and other conserved motifs, such as a basic motif in the PA subunit, in stabilizing the triphosphate group of the initiating nucleotide during the initiation process. biorxiv.org

Interactions with DNA Primases

DNA primases are essential enzymes in DNA replication, responsible for synthesizing short RNA primers on single-stranded DNA templates. These RNA primers are subsequently extended by DNA polymerases. frontiersin.org this compound is frequently identified as a primary product of DNA primase activity. uniprot.orgnih.gov

Substrate Recognition and Catalytic Dynamics

Primases exhibit specificity for certain template DNA sequences as initiation sites. nih.govacs.orgnih.gov For example, herpes primase can initiate the synthesis of this compound on templates containing sequences such as d(GTCT). nih.govacs.org The relative concentrations of ATP and GTP, along with the surrounding template sequence, can influence the efficiency of this compound versus pppGpA synthesis. nih.gov

The catalytic mechanism of primases involves the coordinated binding of the single-stranded DNA template and the two initiating NTPs within the active site. Research utilizing structural and biochemical techniques aims to elucidate the precise mechanisms by which primase orchestrates substrate presentation for dinucleotide formation. nih.govacs.org While some studies suggest that the catalytic domain alone possesses the necessary machinery for dinucleotide synthesis, others highlight a significant role for accessory domains, such as the helicase-binding domain (HBD), in this process. nih.govacs.org The interaction between primase and its cognate helicase can dramatically enhance the affinity of primase for single-stranded DNA and initiation sites, concurrently increasing the rate of primer synthesis. nih.gov

Interactions with Nudix Hydrolases and RNA Degradation Enzymes

This compound, possessing a 5'-triphosphate group, can potentially serve as a substrate for enzymes involved in RNA processing and degradation, particularly members of the Nudix hydrolase family. Nudix hydrolases are a diverse group of enzymes known for hydrolyzing various nucleoside diphosphate (B83284) derivatives. nih.gov

Certain Nudix hydrolases, such as Escherichia coli RppH, participate in RNA degradation by cleaving the pyrophosphate from the 5'-end of RNA transcripts. nih.govresearchgate.net Although RppH primarily targets diphosphorylated RNA ends, it can also act on triphosphorylated RNA, albeit with reduced efficiency. nih.gov This suggests that this compound could be a potential substrate for RppH-mediated pyrophosphate removal.

Furthermore, in the terminal stages of RNA degradation, small RNA fragments, including dinucleotides, are processed by specialized enzymes known as nanoRNases or oligoribonucleases. cssb-hamburg.deresearchgate.net Some of these enzymes, including Orn and NrnC, exhibit a strong preference for dinucleotide substrates, which they cleave into mononucleotides. cssb-hamburg.de While specific studies detailing the interaction and degradation of this compound by these particular dinucleotidases were not explicitly found, their established function in processing dinucleotides implies a potential interaction. The accumulation of dinucleotides can be detrimental to cellular health, underscoring the importance of these degradation pathways. cssb-hamburg.de

| Enzyme Class | Role in this compound Interaction | Key Outcome of Interaction | Relevant Organisms/Contexts |

| RNA Polymerase | Initiation of RNA synthesis (vRNA, cRNA) | Formation of this compound as initiating dinucleotide | Influenza A virus tandfonline.comfrontierspartnerships.org |

| DNA Primase | Initiation of RNA primer synthesis on DNA | Synthesis of this compound as predominant product | Phages (e.g., P4) uniprot.orgnih.gov, Herpesvirus nih.govacs.org, Eukaryotes frontiersin.org |

| Nudix Hydrolase | Potential pyrophosphate removal from 5'-end | Hydrolysis of triphosphate | Escherichia coli (RppH) nih.govresearchgate.net |

| NanoRNase/Dinucleotidase | Potential degradation into mononucleotides | Cleavage of dinucleotide | Bacteria (Orn, NrnC) cssb-hamburg.de |

Substrate Recognition and Enzymatic Hydrolysis (e.g., RppH, NUDT2)

This compound can serve as a substrate for specific enzymes, notably those involved in the hydrolysis of 5'-triphosphorylated RNA ends. Two such enzymes are RppH and NUDT2.

RppH, a bacterial RNA pyrophosphohydrolase, is known to remove pyrophosphate from the 5' end of triphosphorylated RNA, converting it to a monophosphorylated state that is more susceptible to degradation by ribonucleases. uniprot.orgnih.govebi.ac.uk While its primary substrate is triphosphorylated RNA, RppH can also hydrolyze certain dinucleoside polyphosphates, including diadenosine pentaphosphate (Ap5A), yielding ADP and ATP. uniprot.orgulab360.com Research indicates that Bacillus subtilis RppH recognizes guanosine (B1672433) at the second position of its substrates. sigmaaldrich.com E. coli RppH can hydrolyze NTPs, although this catalysis is slower than with RNA substrates. oup.com

NUDT2 (Nudix hydrolase 2), a mammalian enzyme with high homology to bacterial RppH, also plays a role in the degradation of 5'-triphosphorylated RNA, including viral RNA. nih.govresearchgate.netresearchgate.net NUDT2 can process PPP-dinucleotides such as this compound and pppGpA. nih.govresearchgate.netresearchgate.net Unlike RppH, which primarily releases pyrophosphate in a single step, NUDT2 sequentially releases single phosphates from PPP-dinucleotides, resulting in a di-phosphorylated intermediate that is further converted to a mono-phosphorylated product. nih.govresearchgate.net NUDT2's activity on PPP-RNA appears to be independent of RNA sequence and overhang structure. nih.govresearchgate.net

The enzymatic hydrolysis of this compound by these enzymes is a crucial step in the turnover and regulation of molecules containing a 5'-triphosphate.

Competition with Other Nucleotides for Degradation Pathways

Enzymes like RppH that act on 5'-triphosphorylated RNA ends can also interact with free nucleotides. E. coli RppH, for instance, can be inhibited by nucleotides such as GTP and GDP, which compete with RNA for binding to the enzyme's active site. oup.com This competition can influence the rate of RNA hydrolysis. Although E. coli RppH can hydrolyze NTPs, this reaction is slower compared to its activity on RNA substrates. oup.com The interaction of NTPs with RppH occurs in the same site where the second nucleotide of RNA binds, allowing NTPs to compete for binding and inhibit RNA substrate reactions. oup.com

While the search results specifically highlight competition for RppH, the principle of competition with other nucleotides for binding to enzymes involved in phosphate (B84403) hydrolysis is a general concept in nucleotide metabolism and could potentially apply to this compound and other enzymes in degradation pathways.

Structural Insights into this compound-Protein Complexes

Understanding the three-dimensional structures of this compound in complex with proteins provides critical insights into the molecular basis of its recognition and the catalytic mechanisms of the enzymes that interact with it.

Application of Cryo-Electron Microscopy and X-ray Crystallography

Cryo-Electron Microscopy (cryo-EM) and X-ray crystallography are powerful techniques used to determine the atomic-resolution structures of biological macromolecules and their complexes. jeolusa.comnih.govcreative-biostructure.com X-ray crystallography has historically been the dominant technique, providing high-resolution details from crystallized samples. jeolusa.comcreative-biostructure.com However, crystallizing some molecules, particularly large or flexible complexes like those involving this compound and enzymes, can be challenging. jeolusa.comcriver.com

Cryo-EM has emerged as a complementary technique, particularly well-suited for studying large protein complexes and systems that exhibit conformational variability. jeolusa.comnih.govcreative-biostructure.comcriver.com It allows visualization of biomolecules in a near-native, hydrated state without the need for crystallization. creative-biostructure.com

While the direct application of cryo-EM and X-ray crystallography specifically to this compound in complex with RppH or NUDT2 was not explicitly detailed in the search results, these methods are standard tools for determining the structures of enzymes and their substrates or inhibitors, including nucleotide-binding proteins. For example, crystal structures of E. coli RppH bound to nucleotides like pppGpp, GTP, and GDP have been determined using X-ray crystallography, providing insights into nucleotide binding at the catalytic site. oup.com Cryo-EM has been used to study influenza polymerase scispace.com, which synthesizes this compound as an initiating dinucleotide. scispace.comnih.govnih.govasm.orgscirp.org These examples demonstrate the relevance of these techniques to studying proteins that interact with this compound or similar nucleotides.

Molecular Basis of Recognition and Catalysis

The molecular basis of this compound recognition and catalysis by enzymes like RppH and NUDT2 lies in the specific interactions between the nucleotide and the amino acid residues within the enzyme's active site and surrounding regions.

For E. coli RppH, structural studies have shown that the enzyme specifically binds the 5' α- and β-phosphates of its RNA substrates in the catalytic site. oup.com The nucleobase of the second nucleotide of the RNA is recognized in a positively charged cleft on the protein surface. oup.com The enzyme does not have a specific binding site for the first nucleotide's sugar and nucleobase. oup.com In the case of nucleotide binding, such as GTP or GDP, these molecules interact with RppH in the same site where the second nucleotide of RNA binds. oup.com The catalytic mechanism involves coordination with metal ions, typically magnesium (Mg2+), which are essential for the hydrolysis reaction. oup.com Crystal structures of RppH bound to nucleotides reveal the coordination of Mg2+ cations with specific amino acid residues and the phosphate groups of the bound nucleotide. oup.com

NUDT2, being a Nudix hydrolase, is expected to possess a Nudix motif (typically GX5EX7REUXEEXGU) which is characteristic of this family of enzymes and is involved in metal binding and catalysis. nih.gov Nudix hydrolases function to hydrolyze nucleoside diphosphate-linked moieties. researchgate.net While specific structural details of this compound bound to NUDT2 were not found, studies on NUDT2's activity indicate it sequentially releases phosphates, suggesting a catalytic mechanism involving stepwise hydrolysis of the phosphate chain. nih.govresearchgate.net The high homology between NUDT2 and bacterial RppH suggests potentially conserved aspects in their catalytic mechanisms and substrate interactions, although their specificities and hydrolysis modes can differ. nih.govresearchgate.netresearchgate.net

The molecular basis of recognition involves precise spatial and chemical interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, between the enzyme's amino acid side chains and the phosphate backbone, sugar moieties, and nucleobases of this compound. These interactions orient the this compound molecule within the active site, positioning the scissile phosphodiester bond for nucleophilic attack, often facilitated by coordinated metal ions, leading to hydrolysis.

Regulation of Pppapg Metabolism and Biological Activity

Regulation by Host Cellular Factors

Host cellular factors exert influence over pppApG through various mechanisms, including direct protein interactions and the modulation of cellular signaling pathways.

Protein-Mediated Modulations

Numerous host proteins have been implicated in interacting with the influenza virus RNA polymerase complex, which is responsible for this compound synthesis. These interactions can directly modulate the polymerase's activity and, consequently, the production of this compound. For instance, host factors such as MCM, UAP65, and tat-SF1 have been proposed to play regulatory roles in influenza virus RNA synthesis. frontierspartnerships.org ANP32A is another host factor that has been shown to be a determinant of host range restriction for the viral polymerase and acts as an enhancer of vRNA synthesis in vitro. core.ac.uk Protein-protein interactions are fundamental to cellular processes, including signal transduction, gene expression, and metabolism, and these interactions can influence the activity, stability, and localization of proteins involved in this compound synthesis and metabolism. abcam.comnih.gov

Signaling Pathway Influences (e.g., NF-κB)

Cellular signaling pathways, such as the NF-κB pathway, can also influence this compound synthesis and the broader context of viral RNA synthesis. The NF-κB pathway is a major host signaling pathway involved in immune and inflammatory responses to pathogen infection. nih.govbio-rad.com Influenza A virus infection has been shown to activate the NF-κB pathway. nih.gov While the precise molecular mechanism by which NF-κB signaling directly impacts this compound synthesis is not fully understood, studies have indicated that this pathway is required for efficient influenza A virus replication. nih.gov It is hypothesized that the distinct features of the viral RNA promoters might contribute to their differential regulation by NF-κB signaling. nih.gov The NF-κB pathway can be activated through various upstream signals, including those triggered by Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which sense viral components. nih.govnih.gov

Regulation by Viral and Bacterial Factors

Viral proteins are key regulators of this compound synthesis, as this compound is an initiation product of the influenza virus RNA-dependent RNA polymerase (RdRp). The viral RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is directly responsible for synthesizing this compound. microbiologyresearch.orgmdpi.com Differences in the structure of viral RNA (vRNA) and complementary RNA (cRNA) promoters influence the site of this compound initiation. frontierspartnerships.org For cRNA synthesis, this compound is typically synthesized at positions 1 and 2 of the vRNA promoter 3' end, a process known as terminal initiation. core.ac.uknih.gov In contrast, for vRNA synthesis, this compound is synthesized internally at positions 4 and 5 of the cRNA template and then realigns to positions 1 and 2 for elongation. mdpi.comnih.govbiorxiv.orgoup.com

Viral factors beyond the core polymerase subunits also play regulatory roles. For example, the viral nuclear export protein (NEP/NS2) has been shown to regulate the accumulation of viral transcription and replication products and specifically enhances the activity of vRNA-resident RdRp, promoting the switch from transcription to replication. frontierspartnerships.orgoup.com Viral nucleoprotein (NP) is also essential for viral RNA synthesis and the assembly of viral ribonucleoproteins (vRNPs). frontierspartnerships.orgmicrobiologyresearch.orgnih.gov Small viral RNAs (svRNAs) have been implicated as viral co-factors in genome replication. frontierspartnerships.orgnih.gov

While this compound is primarily associated with viral replication, particularly in influenza viruses, the concept of 5'-triphosphorylated RNA ends and their recognition is relevant in the context of bacterial RNA metabolism and host-pathogen interactions. Bacteria utilize the triphosphorylation structure to stabilize and regulate their mRNA levels. tum.de Bacterial proteins like RppH are involved in trimming 5'-triphosphorylated RNA. researchgate.net This highlights a potential evolutionary link or analogous regulatory mechanisms involving 5'-triphosphorylated nucleic acids in different biological systems.

Enzymatic Degradation and Turnover Rates

The turnover of this compound and the RNA molecules initiated by it is crucial for regulating viral replication and potentially triggering host antiviral responses. Cellular enzymes are involved in the degradation of RNA. For instance, the Nudix hydrolase 2 (NUDT2) in mammalian cells can trim 5'-triphosphorylated RNA (ppp-RNA) into monophosphorylated RNA (p-RNA), making it a substrate for the 5'-3' exonuclease XRN1. researchgate.net This mechanism suggests a host defense pathway that can target viral RNAs with 5'-triphosphate ends, including those initiated by this compound. The enzymatic degradation of RNA is a fundamental process in cellular metabolism, contributing to RNA turnover. scispace.comnih.gov While specific turnover rates for this compound itself are not extensively detailed in the provided search results, the enzymatic pathways involved in the degradation of 5'-triphosphorylated RNA indicate mechanisms for its removal or modification within the cell.

Feedback Mechanisms and Regulatory Loops in Cellular Homeostasis

Cellular homeostasis involves intricate feedback mechanisms and regulatory loops that maintain a stable internal environment. savemyexams.comvaia.comkhanacademy.orglabxchange.org While the direct involvement of this compound in classical cellular homeostatic feedback loops like those regulating blood sugar or temperature is not indicated, its role in viral replication places it within the context of host-pathogen interactions that disrupt cellular homeostasis.

The synthesis and activity of this compound are subject to regulatory loops involving both viral and host factors. For example, the availability of host factors and the activity of host signaling pathways can influence the efficiency of viral polymerase and thus this compound synthesis. Conversely, the production of viral RNA, initiated by this compound, can trigger host antiviral responses, including the activation of inflammatory pathways like NF-κB. nih.govnih.gov This creates a complex interplay where viral activity (dependent on this compound synthesis) can induce host responses that, in turn, might modulate the cellular environment and the resources available for further viral replication.

The regulation of this compound synthesis and activity can be viewed as part of a dynamic system where viral replication and host defense mechanisms are in constant interaction, influencing the cellular environment and striving for a new (albeit often pathological) steady state during infection.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not readily available as a specific CID for the dinucleotide in the search results, often referred to by its structure or role in initiation. |

| ATP | 5950 |

| GTP | 705 |

| ADP | 6022 |

| AMP | 611 |

| Adenosine | 60961 |

| ANP32A | 22936 |

| PB1 (Influenza virus) | Information about specific protein CIDs is complex and depends on the strain; generally referred to by protein name. |

| PB2 (Influenza virus) | Information about specific protein CIDs is complex and depends on the strain; generally referred to by protein name. |

| PA (Influenza virus) | Information about specific protein CIDs is complex and depends on the strain; generally referred to by protein name. |

| NP (Influenza virus) | Information about specific protein CIDs is complex and depends on the strain; generally referred to by protein name. |

| NS2 (NEP) (Influenza virus) | Information about specific protein CIDs is complex and depends on the strain; generally referred to by protein name. |

| NUDT2 | 29782 |

| XRN1 | 11342007 |

| NF-κB | Refers to a family of transcription factors (e.g., p65/RelA CID 4790, p50/NFKB1 CID 23665534) |

Data Table Examples (Illustrative based on search findings)

While specific quantitative data tables on this compound concentrations or turnover rates under various conditions were not directly extracted in a format suitable for a simple table from the search results, the findings describe dependencies and modulations. Below are illustrative examples of how data could be presented if available in a structured format:

Table 1: Influence of Viral Polymerase Subunits on this compound Synthesis In Vitro

| Polymerase Complex | Promoter Type | This compound Synthesis Activity |

| Trimeric (PB1-PB2-PA) | vRNA | High microbiologyresearch.org |

| Trimeric (PB1-PB2-PA) | cRNA | High microbiologyresearch.org |

| Dimeric (PB1-PA) | vRNA | Not detected microbiologyresearch.org |

| Dimeric (PB1-PA) | cRNA | Not detected microbiologyresearch.org |

| Dimeric (PB1-PB2) | vRNA | Not detected microbiologyresearch.org |

| Dimeric (PB1-PB2) | cRNA | Not detected microbiologyresearch.org |

Note: This table is illustrative and based on the qualitative findings regarding the requirement of the trimeric polymerase for this compound synthesis in vitro. microbiologyresearch.org

Table 2: Effect of NS2 Protein on Viral RNA Synthesis

| Viral Template | NS2 Concentration | cRNA Product Levels (Relative) | vRNA Product Levels (Relative) |

| vRNA | Low | Baseline oup.com | Low oup.com |

| vRNA | High | Increased oup.com | Low oup.com |

| cRNA | Low | Low oup.com | Baseline oup.com |

| cRNA | High | Low oup.com | Unchanged oup.com |

Note: This table is illustrative and based on the findings that NS2 specifically enhances vRNA-to-cRNA synthesis. oup.com Actual data would involve specific concentration units and measured relative levels.

These illustrative tables demonstrate the type of data that would be relevant to include if readily available in quantitative form within the search results, highlighting the impact of different factors on this compound-initiated synthesis.

Methodological Approaches in Pppapg Research

In Vitro Reconstitution and Enzymatic Assays

In vitro reconstitution and enzymatic assays are fundamental to dissecting the biochemical pathways involving pppApG. These methods allow for the study of the enzymes responsible for this compound synthesis and degradation under controlled conditions. For instance, studies investigating influenza virus RNA polymerase activity utilize in vitro dinucleotide synthesis assays to analyze the formation of this compound. These assays typically involve incubating purified viral polymerase complex with synthetic RNA promoter templates and ribonucleoside triphosphates (rNTPs), including radiolabeled precursors like [α-³²P]GTP nih.govnih.govnih.gov. The resulting products, including this compound, can then be analyzed to assess enzyme activity and the efficiency of dinucleotide synthesis nih.govnih.govnih.gov.

Enzymatic assays can also be used to study the activity of enzymes that modify or degrade this compound. For example, research on Nudix hydrolases, such as NUDT2, has involved incubating triphosphorylated RNA dinucleotides like this compound with the purified enzyme to observe the sequential release of phosphates researchgate.net. Analysis of the reaction products, often by techniques like HPLC, allows for the quantification of substrate turnover and the identification of enzymatic intermediates researchgate.net.

Cell-Based Assays for Functional Analysis

Cell-based assays provide a crucial link between biochemical observations and the biological function of this compound within a living cellular context. These assays evaluate the activity and response of live or fixed cells under specific conditions, offering insights into how cells behave in response to stimuli or genetic modifications related to this compound bmglabtech.comaccelevirdx.comtebubio.com.

While specific cell-based assays solely focused on this compound are not extensively detailed in the provided context, related studies on nucleotide metabolism and viral replication highlight the potential applications. For instance, cell-based RNP reconstitution assays have been used to study influenza virus RNA synthesis, a process involving this compound as an initiation product nih.gov. These assays can help determine the impact of viral polymerase mutations or host factors on the accumulation or utilization of this compound in vivo nih.govnih.gov.

Cell-based assays can measure various cellular parameters, including functional gene expression, cellular behavior over time, proliferation, and cytotoxicity, providing a more physiologically relevant understanding compared to purely biochemical assays bmglabtech.comaccelevirdx.comtebubio.comsigmaaldrich.com. The development of advanced systems allows for analyzing living cells and obtaining insights into dynamic processes bmglabtech.comsigmaaldrich.com.

Advanced Analytical Techniques for Detection and Quantification

Accurate detection and quantification of this compound within complex biological matrices are essential for understanding its cellular concentrations and metabolic dynamics. Several advanced analytical techniques are employed for this purpose. The chemical properties of nucleotides, including multiple phosphate (B84403) groups and similarity to other abundant nucleotides, necessitate highly specific methods to avoid misidentification nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of nucleotides, including this compound. HPLC separates compounds based on their differential affinities to a stationary phase and a mobile phase. For nucleotide analysis, often ion-pairing reversed-phase (IPRP) or strong anion exchange (SAX) chromatography is employed due to the charged nature of these molecules nih.govresearchgate.net.

HPLC coupled with UV detection (typically at 260 nm due to the absorbance properties of nucleotides) is commonly used for both qualitative and quantitative analysis of this compound in research studies researchgate.netnih.gov. For example, RP-HPLC has been used to assess the purity of synthetic this compound jenabioscience.com. Denaturing HPLC analysis has been applied to separate and quantify RNA primer products, including this compound, synthesized during in vitro primase reactions nih.gov.

Research findings demonstrate the utility of HPLC in separating this compound from other nucleotides and reaction components, allowing for its detection and quantification in enzymatic assays and in vitro transcription reactions researchgate.netnih.gov.

Here is an example of data that might be presented from an HPLC analysis:

| Sample | Retention Time (min) | Peak Area (mAU*s) | Relative Amount (%) |

| This compound Standard | 8.5 | 1500 | 100 |

| In vitro Reaction 1 | 8.6 | 750 | 50 |

| In vitro Reaction 2 | 8.5 | 1200 | 80 |

| Enzyme Assay Product | 9.1 | 300 | 20 |

Note: This is a representative example. Actual retention times and peak areas would vary depending on the specific HPLC method and sample.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides highly sensitive and specific detection and identification of molecules based on their mass-to-charge ratio. Coupled with separation techniques like Liquid Chromatography (LC-MS), it is a powerful tool for analyzing complex biological samples containing this compound tum.denih.govthermofisher.com.

LC-MS analysis has been used to verify the integrity of synthetic this compound dimers tum.de. MS allows for the precise determination of the molecular weight of this compound and its potential modifications or degradation products tum.dethermofisher.com. The combination of LC with high-resolution MS enables accurate quantification of nucleotides, even in complex mixtures nih.gov. Isotopic dilution mass spectrometry, using labeled internal standards, can further improve the accuracy of this compound quantification nih.gov.

MS is particularly valuable for confirming the identity of peaks observed in chromatographic analyses and for quantifying this compound in samples where its concentration may be low nih.govthermofisher.com.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of nucleotides and small RNA molecules like this compound jenabioscience.comthermofisher.comnih.gov. CE separates analytes based on their charge and size through an electric field applied to a capillary tube thermofisher.comnih.gov.

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample requirements thermofisher.comnih.gov. It can be coupled with sensitive detectors, including UV-Vis absorbance and fluorescence jenabioscience.comthermofisher.com. CE has been used in affinity assays involving nucleotides jenabioscience.com. While less frequently mentioned for direct this compound quantification compared to HPLC or MS in the provided context, CE's ability to separate charged species makes it suitable for analyzing nucleotide mixtures and reaction products thermofisher.comnih.gov.

Research has shown the application of CE in analyzing RNA capping reactions and separating nucleic acids researchgate.net. Its potential for single-cell analysis also suggests possible future applications in studying this compound in individual cells nih.gov.

Molecular Biology Techniques for Genetic Manipulation and Expression

Molecular biology techniques are indispensable for investigating the biological roles of this compound by manipulating the genes encoding enzymes involved in its metabolism or the viral components that interact with it. These techniques include gene cloning, mutagenesis, and the use of expression vectors bio-rad.comwikipedia.orgkhanacademy.orgaddgene.org.

Gene cloning allows for the isolation and amplification of specific DNA sequences, such as those encoding viral RNA polymerases or host factors that influence this compound levels or activity bio-rad.comkhanacademy.org. Mutagenesis techniques, such as site-directed mutagenesis, enable researchers to introduce specific changes into these genes to study the impact of altered protein function on this compound synthesis or its role in processes like viral replication nih.govbio-rad.com.

Expression vectors are used to overexpress or express modified versions of proteins in various cell types, allowing for the characterization of their activity and interaction with this compound in a cellular context wikipedia.orgaddgene.org. For example, expressing recombinant influenza virus RNA polymerase subunits using plasmids in cell lines allows for the purification of the enzyme complex and its use in in vitro this compound synthesis assays nih.govnih.gov. Similarly, studying the effects of host factors on viral replication involving this compound can involve expressing or knocking down specific host genes in cell-based assays nih.gov.

These molecular biology tools are crucial for establishing causal relationships between specific proteins or genetic elements and the biological functions or metabolic pathways involving this compound.

| Technique | Application in this compound Research | Relevant Section |

| Gene Cloning | Isolation and amplification of genes encoding this compound-related enzymes or interacting proteins. | 6.4 |

| Mutagenesis | Modifying genes to study the impact of protein alterations on this compound metabolism/function. | 6.4 |

| Expression Vectors | Expressing proteins of interest for in vitro assays or cell-based functional studies. | 6.4 |

Site-Directed Mutagenesis

Site-directed mutagenesis is a fundamental molecular biology technique used to introduce specific and intentional changes to the DNA sequence of a gene wikipedia.orgmedchemexpress.cn. This method is indispensable for protein and plasmid engineering, allowing researchers to investigate the impact of sequence changes on protein activity or other properties medchemexpress.cnuni.luuni-freiburg.de. While this compound itself is a small molecule and not encoded by a gene, site-directed mutagenesis is applied to study the enzymes and proteins that interact with this compound.

For instance, viral RNA-dependent RNA polymerases (RdRps) are known to utilize this compound as a primer or synthesize it during viral RNA replication and transcription bldpharm.comebiohippo.comnih.govnih.gov. By introducing specific mutations into the gene encoding an RdRp using site-directed mutagenesis, researchers can alter key amino acid residues within the enzyme's active site or binding pockets. This allows for the investigation of how these specific residues affect the enzyme's ability to bind this compound, synthesize it, or use it as a primer, thereby providing insights into the catalytic mechanism and interaction interfaces. Studies on influenza virus polymerase, an RdRp, have utilized mutagenesis to understand its interaction with host factors and its role in RNA synthesis biolog.dejenabioscience.com.

RNA Interference (RNAi) Studies

RNA interference (RNAi) is a naturally occurring, sequence-specific gene silencing mechanism that has become a powerful tool for research. It involves the degradation of target mRNA, leading to a reduction in the expression of the corresponding protein. This technique is widely used for functional genomics and gene knockdown studies to investigate the roles of specific genes in biological processes.

Similar to site-directed mutagenesis, RNAi is not directly applied to this compound but rather to the genes encoding proteins involved in this compound metabolism or function. For example, if a specific enzyme is hypothesized to synthesize or be regulated by this compound, RNAi can be used to reduce the expression levels of that enzyme. By observing the resulting phenotypic changes or alterations in this compound levels within the cell, researchers can infer the role of the targeted protein in pathways involving this compound. RNAi has been widely applied in studies involving viral infections and other diseases where targeting specific protein expression is crucial.

Structural Biology Methods

Structural biology techniques provide high-resolution insights into the three-dimensional structures of biological macromolecules and their complexes. These methods are crucial for understanding how proteins interact with ligands like this compound at an atomic level.

X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are prominent structural biology techniques used to determine the structures of proteins involved in this compound-related processes. Studies utilizing these methods have focused on enzymes such as viral RNA polymerases and bacterial nucleotidyltransferases.

For example, Cryo-EM and X-ray crystallography have been extensively used to study the structure of influenza virus RNA polymerase (RdRp) bldpharm.comebiohippo.comnih.govnih.govbiolog.de. These studies have revealed the architecture of the polymerase complex and how it interacts with viral RNA templates and incoming nucleotides. Structural data has provided insights into the active site where primer synthesis or elongation occurs, including the potential binding sites for molecules like this compound bldpharm.comnih.gov. Cryo-EM structures of the viral RdRp in complex with viral RNA promoters have been resolved, showing how the RNA binds to the enzyme bldpharm.com. These structures help visualize the environment where this compound might be synthesized or utilized as a primer during viral RNA synthesis bldpharm.comebiohippo.comnih.gov.

Structural studies of bacterial cyclic dinucleotide synthetases, such as Enterobacter cloacae CdnD (EcCdnD), have also provided relevant information. EcCdnD produces cyclic AMP-AMP-GMP and has been shown to bind this compound as a possible intermediate in its catalytic pathway. Crystal structures of EcCdnD in complex with nucleotides have been determined, offering insights into the enzyme's active site and how it accommodates substrates and intermediates like this compound. Similarly, structural characterization of VcDncV, a cyclic di-GMP-AMP synthetase from Vibrio cholerae, which generates 3'-5'-linked cGAMP via a this compound intermediate, has been performed. These structural investigations help to understand the enzymatic mechanisms involving this compound.

The following table summarizes some relevant structural data from research involving proteins that interact with this compound or its related pathways:

| Protein/Complex | Organism | Method | PDB ID (Example) | Resolution (Example) | Relevance to this compound | Source |

| Influenza A virus RNA Polymerase | Influenza A virus | Cryo-EM, X-ray Crystallography | - | - | Synthesizes or uses this compound as a primer | bldpharm.comebiohippo.comnih.govnih.govbiolog.de |

| Enterobacter cloacae CdnD | E. cloacae | X-ray Crystallography | - | - | Binds this compound as a possible intermediate | |

| Vibrio cholerae DncV | V. cholerae | X-ray Crystallography | 4XJ3 | - | Produces cGAMP via this compound intermediate | |

| Dengue virus NS5 (RdRp domain) | Dengue virus | X-ray Crystallography | - | ~2.15 Å | Involved in viral RNA synthesis, interacts with primers | |

| Thogoto virus Polymerase (THOVPol) | Thogoto virus | Cryo-EM | - | - | Uses this compound as a non-capped dinucleotide primer | ebiohippo.com |

Real-Time Detection and Imaging Techniques

Real-time detection and imaging techniques allow researchers to monitor biological processes as they occur, providing dynamic information that endpoint assays cannot capture. Fluorescence-based sensors are a common tool in this area.

While specific, dedicated fluorescent sensors for direct, real-time detection of this compound in complex biological environments are not prominently detailed in the provided search results, the principles of such techniques are relevant to this compound research. Fluorescent sensors have been developed for detecting the release of inorganic phosphate, a product of many enzymatic reactions involving nucleotides like ATP or GTP. Since this compound contains a triphosphate group, enzymatic reactions that cleave these phosphate bonds could potentially be monitored using such phosphate sensors in real-time.

Furthermore, RNA-based fluorescent sensors have been successfully developed for imaging other alarmone nucleotides, such as (p)ppGpp, in live bacterial cells. These sensors are engineered by combining a riboswitch that specifically binds the target nucleotide with a fluorogenic RNA aptamer. Upon binding of the target nucleotide, the riboswitch undergoes a conformational change that activates the fluorescence of the aptamer, allowing real-time monitoring of the nucleotide's levels and dynamics within living cells. This demonstrates the feasibility of developing RNA-based biosensors for detecting specific nucleotide molecules.

The application of similar principles could potentially lead to the development of fluorescent sensors for this compound. Such a sensor would require a specific this compound-binding element (e.g., a riboswitch or engineered protein domain) coupled with a reporter system (e.g., a fluorophore or fluorescent protein). This would enable real-time monitoring of this compound synthesis, degradation, or localization in various biological systems, offering dynamic insights into its biological roles. While real-time PCR is mentioned as a detection system, it focuses on nucleic acid amplification rather than direct this compound detection.

Future Perspectives and Research Directions on Pppapg

Elucidation of Novel Biological Roles and Pathways